REACTION_CXSMILES
|
[CH:1]1([C:4]2[N:9]=[C:8](C(Cl)(Cl)Cl)[N:7]=[C:6]([C:14]([Cl:17])([Cl:16])[Cl:15])[N:5]=2)[CH2:3][CH2:2]1.[CH3:18][O-:19].[Na+]>CO>[CH:1]1([C:4]2[N:9]=[C:8]([O:19][CH3:18])[N:7]=[C:6]([C:14]([Cl:17])([Cl:16])[Cl:15])[N:5]=2)[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
2-cyclopropyl-4,6-bis-(trichloromethyl)-1,3,5-triazine
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methylate
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
it is then filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C1=NC(=NC(=N1)OC)C(Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |